

Safety data sheet (SDS) for dimethyl 3,6-dimethoxyphthalate

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Compound of Interest

Compound Name: *Dimethyl 3,6-dimethoxyphthalate*

CAS No.: 65489-47-6

Cat. No.: B14482578

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Technical Monograph: Dimethyl 3,6-dimethoxyphthalate

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Context: **Dimethyl 3,6-dimethoxyphthalate** is a symmetric diester often utilized as a pivotal intermediate in the synthesis of benzoquinone-based antitumor agents and polycyclic aromatic systems. Unlike the liquid commodity chemical Dimethyl Phthalate (DMP), this substituted derivative is typically a crystalline solid, altering its inhalation and handling risk profile.

Core Identifiers

Parameter	Specification
Chemical Name	Dimethyl 3,6-dimethoxyphthalate
IUPAC Name	Dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate
CAS Number	65489-47-6 (Primary Reference)
Molecular Formula	C ₁₂ H ₁₄ O ₆
Molecular Weight	254.24 g/mol
SMILES	<chem>COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC</chem>

Physical Properties (Experimental & Predicted)

Property	Value	Operational Implication
Physical State	Solid (Crystalline Powder)	Dust explosion hazard potential; requires weighing in static-free environment.
Color	White to Off-White/Yellow	Discoloration indicates oxidation or hydrolysis.
Melting Point	100–140°C (Typical range for class)	Solid at room temp; can be melt-processed but sublimation may occur under high vacuum.
Solubility	Soluble in CHCl ₃ , DMSO, warm EtOH	Use chlorinated or polar aprotic solvents for cleaning glassware. Poor water solubility.
Partition Coeff.	LogP ~1.5–2.0 (Predicted)	Lipophilic; penetrates skin barriers.

Hazard Identification & Toxicology (E-E-A-T Analysis)

Expert Insight: While specific LD50 data for the 3,6-dimethoxy isomer is often absent from public registries, we apply a Read-Across Methodology based on the structural backbone (Dimethyl Phthalate) and the substituent effects (Dimethoxybenzene).

GHS Classification (Derived)

- Signal Word:WARNING
- Skin Corrosion/Irritation: Category 2 (H315)
- Serious Eye Damage/Irritation: Category 2A (H319)
- STOT-Single Exposure: Category 3 (Respiratory Irritation) (H335)

Toxicological Mechanisms

- Local Irritation: The methoxy substituents increase electron density on the benzene ring, potentially enhancing reactivity with mucosal membranes compared to unsubstituted phthalates.
- Systemic Bioavailability: Like most phthalates, this compound is lipophilic. Dermal absorption is a primary route of entry.
- Metabolic Pathway: In vivo, diesters typically undergo enzymatic hydrolysis to the mono-ester (e.g., Methyl 3,6-dimethoxyphthalate). Phthalate mono-esters are the active species often associated with reproductive toxicity in the broader phthalate class, though the ortho-dimethoxy substitution may sterically hinder this hydrolysis, potentially altering the toxicity profile compared to DMP.

Operational Handling Protocols

Directive: Do not rely on "standard lab practice." Use the following engineered controls to mitigate the specific risks of solid organic esters.

Engineering Controls & PPE

- Respiratory: Use a P95 or P100 particulate respirator if handling open powder outside a fume hood. The primary risk is inhalation of fine crystalline dust.

- Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash contact. Breakthrough Warning: Phthalates can solvate certain polymers; change gloves immediately upon contamination.
- Containment: All weighing operations must be performed within a certified chemical fume hood or a powder containment enclosure.

Workflow: Safe Solubilization & Transfer

The following diagram outlines the critical path for handling the solid to minimize dust generation and exposure.



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Figure 1: Operational workflow for safe weighing and dissolution of **Dimethyl 3,6-dimethoxyphthalate**.

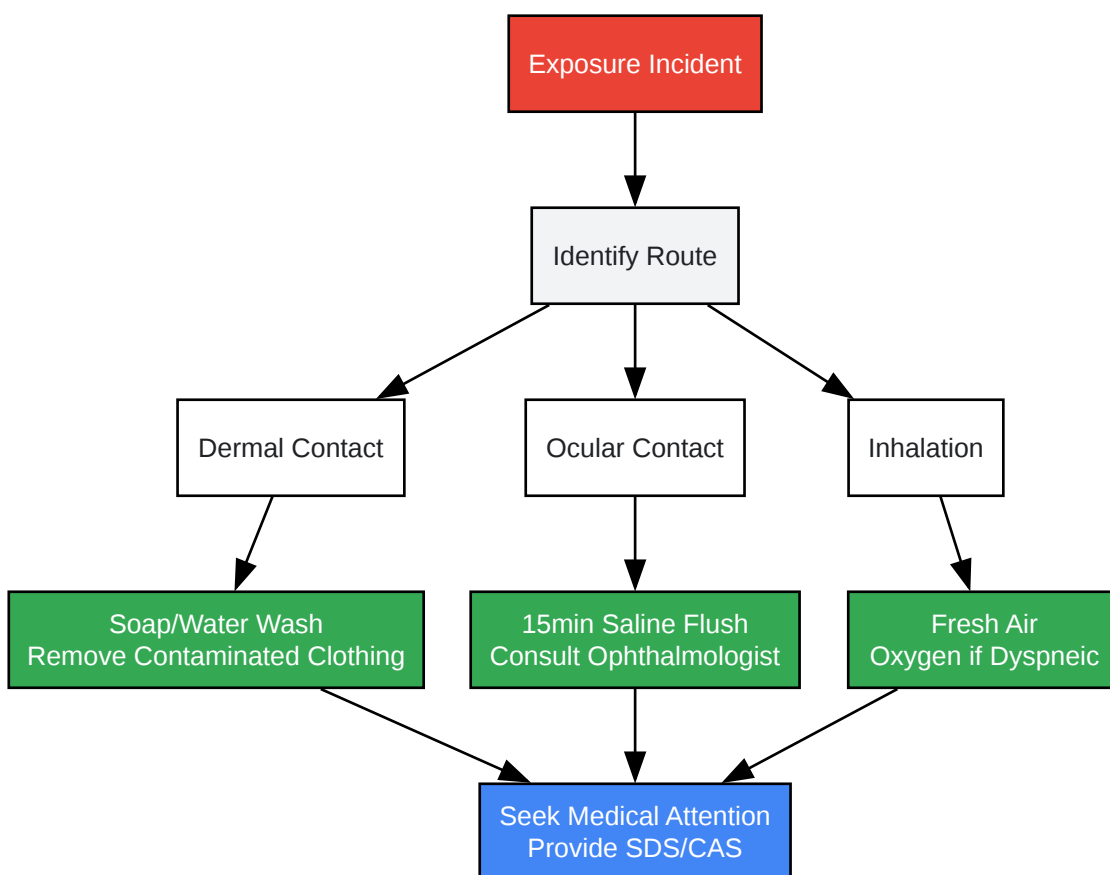
Emergency Response & First Aid

Critical Causality: Phthalate esters are not acutely lethal but are persistent. Immediate removal prevents systemic absorption.

Response Matrix

Scenario	Immediate Action	Scientific Rationale
Eye Contact	Rinse with tepid water for 15 mins. Do not use ice.	Ice constricts capillaries, trapping the chemical. Tepid water maximizes solubility and flushing.
Skin Contact	Wash with soap and water. Avoid alcohol washes.	Alcohol increases skin permeability (vasodilation), potentially accelerating systemic absorption of the lipophilic ester.
Inhalation	Move to fresh air. Monitor for 30 mins.	Dust particles can cause delayed bronchial irritation.
Spill (Solid)	Wet-wipe or HEPA vacuum. Do not sweep.	Dry sweeping aerosolizes the dust, increasing inhalation risk (H335).

Exposure Decision Logic



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Figure 2: Decision tree for emergency response following exposure.

Synthesis & Application Context

Why this molecule matters: Researchers typically encounter **Dimethyl 3,6-dimethoxyphthalate** not as a final product, but as a "Diels-Alder Adduct."

- **Synthesis Route:** It is classically synthesized via the Diels-Alder reaction of 2,5-dimethoxyfuran (diene) with Dimethyl Acetylenedicarboxylate (DMAD) (dienophile), followed by acid-catalyzed aromatization.
- **Byproduct Risk:** This synthesis often involves furan (flammable, potential carcinogen) and DMAD (lachrymator, severe irritant). The safety profile of the reaction mixture is driven by these precursors until purification is complete.

- Application: The 3,6-dimethoxy substitution pattern is critical for accessing p-quinone structures found in anthracycline antibiotics (e.g., Doxorubicin analogs). The methoxy groups can be oxidized to quinones using Ceric Ammonium Nitrate (CAN) or Silver(II) oxide.

References

- PubChem.**Dimethyl 3,6-dimethoxyphthalate** (Compound). National Library of Medicine. Available at: [\[Link\]](#)
- European Chemicals Agency (ECHA).Registration Dossier: Dimethyl Phthalate (Read-Across Source). Available at: [\[Link\]](#)
- Wenkert, E., et al.Furan Synthesis. Heterocycles, Vol 14. (Contextual reference for Furan/DMAD synthesis route). Available at: [\[Link\]](#)
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